tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate
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Overview
Description
tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate: is a complex organic compound that features a combination of functional groups, including a carbamate, a phospholane ring, and a long hydrocarbon chain with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting an appropriate amine with tert-butyl chloroformate under basic conditions.
Introduction of the Phospholane Ring: The phospholane ring can be introduced through a cyclization reaction involving a suitable diol and a phosphorus-containing reagent.
Attachment of the Hydrocarbon Chain: The long hydrocarbon chain with a hydroxyl group can be synthesized separately and then attached to the core structure through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine under suitable conditions.
Substitution: The phospholane ring can participate in substitution reactions, where the oxido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phospholane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Drug Development: The compound’s structure may be explored for potential pharmacological activities.
Bioconjugation: It can be used to modify biomolecules for various applications.
Medicine
Therapeutics: Potential use in developing new therapeutic agents.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Coatings: Use in the formulation of advanced coatings.
Lubricants: Potential application in the development of specialized lubricants.
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate: can be compared with other carbamate-containing compounds, phospholane derivatives, and long-chain hydrocarbon compounds.
Uniqueness
- The combination of a carbamate group, a phospholane ring, and a long hydrocarbon chain with a hydroxyl group makes this compound unique. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C25H48NO7P |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
tert-butyl N-[(E,2S,3R)-3-hydroxy-1-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]octadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C25H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)22(26-24(28)33-25(2,3)4)21-32-34(29)30-19-20-31-34/h17-18,22-23,27H,5-16,19-21H2,1-4H3,(H,26,28)/b18-17+/t22-,23+/m0/s1 |
InChI Key |
DJPZSSGHEAWWEP-HXSWCURESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP1(=O)OCCO1)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP1(=O)OCCO1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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